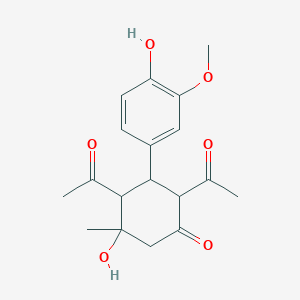![molecular formula C16H10Cl2N2O3 B393708 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 329716-18-9](/img/structure/B393708.png)
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The target compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzal-dehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis
The synthesized b-enaminonitrile derivative was characterized by spectral data and X-ray diffraction .Chemical Reactions Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β -ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Applications De Recherche Scientifique
Antitumor Activity
This compound has been studied for its potential in cancer treatment due to its antitumor properties. Research indicates that it exhibits strong and selective cytotoxic potency against various cancer cell lines . Its mechanism of action involves the inhibition of tyrosine kinase receptors, which are often overexpressed in cancerous cells.
Tyrosine Kinase Receptor Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways that regulate cell division and survival. The compound has shown promising efficacy in inhibiting the EGFR and VEGFR-2 kinases, which could be beneficial in treating diseases where these kinases are deregulated .
Crystal Structure Analysis
The crystal structure of this compound provides valuable insights into its interactions at the molecular level. X-ray diffraction studies have helped in understanding its binding mechanisms, which is crucial for the design of more effective antitumor agents .
Docking Studies
Docking analysis is a computational technique used to predict the interaction between a molecule and a target protein. This compound has been subjected to docking studies to clarify its biological findings and to predict its binding affinity towards certain enzymes .
Synthesis Methodology
The synthesis of this compound involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method is significant for the production of the compound in a laboratory setting .
Pharmacological Properties
Further pharmacological studies are required to fully understand the range of therapeutic applications of this compound. However, its interaction with various receptors and enzymes suggests a broad spectrum of potential uses in medicine, beyond its antitumor and kinase inhibition properties .
Propriétés
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQVFINWMIQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B393629.png)
![4-amino-N'-[4-(cyanomethoxy)-3-methoxybenzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B393630.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393633.png)

![1-(Dimethoxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393637.png)
![5-(2-hydroxy-3-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393638.png)
![N-(2-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B393639.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B393641.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B393642.png)
![3-[(diphenylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B393644.png)
![(2Z)-2-[4-(Methylsulfanyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393646.png)
![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393648.png)